13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one
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Overview
Description
13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinoline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted piperazine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission. Additionally, its anti-tubercular activity may involve the inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and tetrahydroisoquinoline-based molecules, such as:
- 4-(Furan-2-carbonyl)piperazine-1-carbonyl derivatives
- 2,3-Dimethoxy-5,6,13,13a-tetrahydroisoquinoline analogs
Uniqueness
What sets 13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O6/c1-36-23-16-18-9-10-32-26(21(18)17-24(23)37-2)25(19-6-3-4-7-20(19)27(32)33)29(35)31-13-11-30(12-14-31)28(34)22-8-5-15-38-22/h3-8,15-17,25-26H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJXKBRUNYMYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3C(C4=CC=CC=C4C(=O)N3CCC2=C1)C(=O)N5CCN(CC5)C(=O)C6=CC=CO6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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